molecular formula C15H12O4 B12870373 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid

Cat. No.: B12870373
M. Wt: 256.25 g/mol
InChI Key: HJEIPKZRTDILRN-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid is an organic compound characterized by the presence of a benzodioxin ring fused to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with a suitable benzoic acid derivative. One common method involves the use of a Friedel-Crafts acylation reaction, where the benzodioxin is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzodioxin or benzoic acid rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-propenoic acid
  • 2,3-Dihydro-1,4-benzodioxin-6-ylmethylamine
  • 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine

Uniqueness

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoic acid

InChI

InChI=1S/C15H12O4/c16-15(17)12-3-1-2-10(8-12)11-4-5-13-14(9-11)19-7-6-18-13/h1-5,8-9H,6-7H2,(H,16,17)

InChI Key

HJEIPKZRTDILRN-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=CC=C3)C(=O)O

Origin of Product

United States

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